4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile
Overview
Description
“4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile” is a synthetic compound used in scientific research. It has a molecular weight of 254.28 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,17-18H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.28 g/mol . It’s a solid in its physical form . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Metabolic Profiling :
- A study by Šuláková et al. (2021) investigated the metabolism of a related compound, 25CN-NBOMe, in rats, human liver microsomes, and C. elegans mycelium. This research revealed major metabolic pathways including mono- and bis-O-demethylation and hydroxylation, followed by glucuronidation, sulfation, and/or N-acetylation. Such studies are crucial for understanding the metabolism of novel substances in different species (Šuláková et al., 2021).
Protecting Group Chemistry :
- Research by Kukase et al. (1990) described the versatile use of the 4-nitrobenzyl group for protecting hydroxyl functions in organic synthesis. This group can be selectively removed in the presence of other benzyl-type protecting groups, which is a valuable technique in synthetic chemistry (Kukase et al., 1990).
Spectroscopic Analysis :
- A study by Demircioğlu et al. (2015) on a similar compound, (E)-2-[(2-hydroxy-6-methoxybenzylidene)amino]benzonitrile, utilized various experimental and theoretical methodologies, including FT-IR spectroscopy and density functional theory, to investigate the structure and properties of the compound. Such research is essential in materials science for understanding the electronic properties of compounds (Demircioğlu et al., 2015).
Photodynamic Therapy :
- The study by Pişkin et al. (2020) on zinc phthalocyanine derivatives with substitutions similar to 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile revealed their potential for photodynamic therapy applications in treating cancer. These compounds showed high singlet oxygen quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Anticancer Research :
- Bekircan et al. (2008) synthesized new derivatives of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated their anticancer activity. This type of research is vital for discovering new potential anticancer agents (Bekircan et al., 2008).
Antioxidant Activity :
- Yamauchi et al. (2005) explored the antioxidant activity of phenolic lignans bearing a 4-hydroxy-3-methoxybenzyl group, demonstrating that oxidation at the benzylic position reduces their antioxidant activity. This research contributes to understanding the factors affecting the efficacy of natural antioxidants (Yamauchi et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile is 12-Lipoxygenase (12-LOX) . 12-LOX is a member of the lipoxygenase family of enzymes, which are involved in the oxidation of polyunsaturated fatty acids to produce bioactive hydroxyeicosatetraenoic acid (HETE) metabolites . These metabolites play a role in various physiological responses such as platelet aggregation, inflammation, and cell proliferation .
Mode of Action
This compound interacts with 12-LOX, inhibiting its activity . This results in a decrease in the production of HETE metabolites, thereby modulating the physiological responses that these metabolites are involved in .
Biochemical Pathways
By inhibiting 12-LOX, this compound affects the lipoxygenase pathway . This pathway is responsible for the production of HETE metabolites from polyunsaturated fatty acids . The downstream effects of this inhibition include a reduction in platelet aggregation, inflammation, and cell proliferation .
Pharmacokinetics
This suggests that it has good bioavailability, allowing it to effectively reach its target and exert its inhibitory effect .
Result of Action
The inhibition of 12-LOX by this compound leads to a reduction in the production of HETE metabolites . This results in a decrease in platelet aggregation, inflammation, and cell proliferation . Additionally, the compound has been shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets, and reduce 12-HETE in mouse/human beta cells .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety information, please refer to the MSDS .
Biochemical Analysis
Biochemical Properties
It has been synthesized through the Schiff base coupling and subsequent reduction of 4-aminophenylhydroxamic acid . These linear multitopic ligands bind Cu (II) centres at both the hydroxamate and phenol ends .
Molecular Mechanism
The molecular mechanism of action of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile is not well-defined. It is known to bind Cu (II) centres at both the hydroxamate and phenol ends
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,17-18H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIZGEWNHHZZDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202528 | |
Record name | 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306730-33-6 | |
Record name | 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306730-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(2-Hydroxy-3-methoxyphenyl)methyl]amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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